molecular formula C13H12ClN3O2S B581677 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl CAS No. 137118-00-4

2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl

Cat. No. B581677
M. Wt: 309.768
InChI Key: NKKRVCKYGBAIPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl, also known as N-Phthalimidoethylthiazole, is a synthetic organic compound that is used in a variety of scientific and medical applications. It is a white crystalline solid that has a melting point of 220°C and a molecular weight of 229.29 g/mol. It is soluble in water, ethanol, and methanol, making it a useful reagent for a variety of laboratory experiments. N-Phthalimidoethylthiazole has been studied extensively in recent years due to its potential applications in many fields, including biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

  • Antibacterial and Antioxidant Activities
    • Field : Medicinal Chemistry
    • Application : Thiazole-based Schiff base compounds, including 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl, have shown significant pharmacological potential. They can modulate the activity of many enzymes involved in metabolism .
    • Methods : Conventional and green approaches using ZnO nanoparticles as catalysts were used to synthesize these compounds .
    • Results : Among the synthesized compounds, some showed good activities towards Gram-negative E. coli and Gram-positive S. aureus at 200 μg/mL compared to amoxicillin . Some compounds displayed better DPPH radical scavenging potency with IC50 values of 3.6 and 3.65 μg/mL, respectively, compared to ascorbic acid (3.91 μg/mL) .
  • Antifungal and Antiretroviral Activities

    • Field : Medicinal Chemistry
    • Application : Thiazoles, including 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl, are found in many potent biologically active compounds, such as Ritonavir (antiretroviral drug), and Abafungin (antifungal drug) .
    • Methods : These compounds are synthesized through various chemical reactions .
    • Results : These compounds have shown significant antifungal and antiretroviral activities .
  • Schistosomicide and Anti-inflammatory Activities

    • Field : Medicinal Chemistry
    • Application : Niridazole, a thiazole derivative, is used as a schistosomicide and is also prescribed for the treatment of periodontitis, an inflammatory disease .
    • Methods : Niridazole is synthesized through various chemical reactions .
    • Results : Niridazole has shown significant schistosomicide and anti-inflammatory activities .
  • Anticancer Activities

    • Field : Medicinal Chemistry
    • Application : The 2-aminothiazole scaffold is one of the characteristic structures in drug development and has several biological activities, including acting as an anticancer agent .
    • Methods : Various 2-aminothiazole-based derivatives have been synthesized and used as medical drugs to treat different kinds of diseases .
    • Results : These compounds have shown significant anticancer activities .
  • Antimicrobial Activities

    • Field : Medicinal Chemistry
    • Application : The 2-aminothiazole scaffold is also used in the development of antimicrobial agents .
    • Methods : Various 2-aminothiazole-based derivatives have been synthesized and used as medical drugs to treat different kinds of diseases .
    • Results : These compounds have shown significant antimicrobial activities .
  • Anti-inflammatory Activities

    • Field : Medicinal Chemistry
    • Application : The 2-aminothiazole scaffold is also used in the development of anti-inflammatory agents .
    • Methods : Various 2-aminothiazole-based derivatives have been synthesized and used as medical drugs to treat different kinds of diseases .
    • Results : These compounds have shown significant anti-inflammatory activities .

properties

IUPAC Name

2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S.ClH/c14-13-15-8(7-19-13)5-6-16-11(17)9-3-1-2-4-10(9)12(16)18;/h1-4,7H,5-6H2,(H2,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKRVCKYGBAIPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656825
Record name 2-[2-(2-Amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl

CAS RN

137118-00-4
Record name 2-[2-(2-Amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Bromo-4-N-phthalimido-2-butanone (50.0 g 0.169 mol) and thiourea (25.71 g, 0.338 mol) were mixed with n-propanol (1000 ml) and concentrated hydrochloric acid (100 ml), and the reaction mixture was heated to reflux for 1.5 hour. After cooling, the precipitate was filtered and washed with n-propanol and ether. After air drying, the title product was obtained as a fluffy white solid (37.51 g, 0.121 mol, 72% yield), m.p. 230°-240° (decomp.).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
25.71 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Yield
72%

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